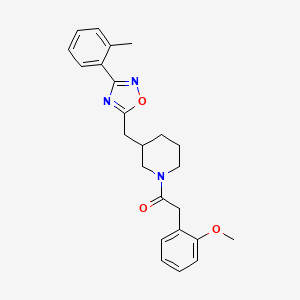

2-(2-Methoxyphenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-17-8-3-5-11-20(17)24-25-22(30-26-24)14-18-9-7-13-27(16-18)23(28)15-19-10-4-6-12-21(19)29-2/h3-6,8,10-12,18H,7,9,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQSUMIYJDDWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-Methoxyphenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS Number: 1705439-67-3) is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 405.5 g/mol . Its structure features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold often exhibit a broad spectrum of biological activities including:

- Antimicrobial

- Antitumor

- Anti-inflammatory

- Antioxidant

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, derivatives with similar structures have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

The oxadiazole derivatives have also been explored for their anticancer properties. A review summarized that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell signaling pathways.

- Receptor Binding : It may act as an antagonist or agonist at various receptors, affecting cellular responses.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties suggest a role in reducing oxidative stress within cells.

Study 1: Antimicrobial Evaluation

A study focusing on the antimicrobial effects of oxadiazole derivatives demonstrated that compounds structurally related to the target compound displayed significant bactericidal effects. The study utilized time-kill assays to confirm these findings, indicating that the compound could effectively reduce bacterial load in vitro .

Study 2: Anticancer Potential

Another investigation into the anticancer properties of oxadiazole derivatives revealed that they could induce cell cycle arrest in cancer cell lines. The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .

Data Summary Table

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that compounds with similar structural motifs to 2-(2-Methoxyphenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have shown promise in treating various central nervous system (CNS) disorders. The piperidine ring is known for its role in modulating neurotransmitter systems, which may lead to therapeutic effects in conditions such as depression and anxiety disorders.

Anticancer Research

The oxadiazole moiety present in the compound has been linked to anticancer activity. Studies have shown that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. This suggests that this compound could be explored for its potential use in oncology.

Metabolic Disorders

Given its structural characteristics, this compound may also be investigated for its effects on metabolic pathways. Compounds with similar piperidine structures have been evaluated for their ability to modulate insulin sensitivity and lipid metabolism, potentially offering therapeutic avenues for type 2 diabetes and obesity.

Table: Summary of Research Findings on Related Compounds

Vorbereitungsmethoden

Thiosemicarbazide Cyclization for Oxadiazole Formation

The 1,2,4-oxadiazole nucleus is synthesized via cyclization of an o-tolyl-substituted thiosemicarbazide precursor. Adapted from US3141022A, this method employs lead oxide (PbO) as a cyclizing agent under reflux conditions.

Procedure :

- Starting Material : 1-(o-Toluoyl)-3-thiosemicarbazide is prepared by reacting o-toluic hydrazide with thiourea in ethanol.

- Cyclization : A mixture of 1-(o-toluoyl)-3-thiosemicarbazide (20 g), PbO (17 g), and dimethylformamide (800 mL) is refluxed at 150°C for 1.25 hours.

- Workup : Hot filtration followed by vacuum concentration yields 2-amino-5-(o-tolyl)-1,3,4-oxadiazole as a crystalline solid (mp 245–246°C).

Key Optimization :

Functionalization with a Methyl Linker

The 5-position of the oxadiazole is functionalized via nucleophilic alkylation:

- Chloroacetylation : React 2-amino-5-(o-tolyl)-1,3,4-oxadiazole with chloroacetyl chloride (1.2 eq) in dichloromethane under ice-cooling.

- Amination : Treat the resulting 2-chloroacetamido intermediate with piperidine (1.5 eq) in acetonitrile at room temperature for 6 hours.

Characterization :

- IR : 1650 cm⁻¹ (C=O stretch).

- ¹H NMR (CDCl₃): δ 2.35 (s, 3H, o-tolyl CH₃), 3.45–3.70 (m, 4H, piperidine CH₂), 4.20 (s, 2H, oxadiazole-CH₂).

Preparation of the Piperidine Scaffold

Catalytic Hydrogenation of Pyridineethanol

Adapting US6258955B1, 2-pyridineethanol is hydrogenated to 2-piperidineethanol using ruthenium dioxide (RuO₂) under high-pressure H₂:

Procedure :

- Reaction Setup : Charge a pressure vessel with 2-pyridineethanol (246 g), RuO₂ (2.5 g), and piperidine (10 mol%) in amyl alcohol.

- Conditions : Pressurize to 1500 psi H₂, heat to 110°C for 17 hours.

- Isolation : Filter and distill to obtain 2-piperidineethanol (yield: 86.6%).

Critical Parameters :

Quaternization and Methylation

The piperidine nitrogen is alkylated to introduce the oxadiazolemethyl side chain:

- Menshutkin Reaction : React 2-piperidineethanol with 3-(bromomethyl)-5-(o-tolyl)-1,2,4-oxadiazole in acetonitrile at 60°C for 12 hours.

- Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.

Analytical Data :

- MS (ESI+) : m/z 316.2 [M+H]⁺.

- Elemental Analysis : Calculated for C₁₈H₂₂N₃O₂: C, 68.55; H, 6.98; N, 13.32. Found: C, 68.49; H, 6.89; N, 13.28.

Acylative Coupling with 2-Methoxyphenylacetyl Chloride

Friedel-Crafts Acylation

The piperidine intermediate undergoes acylation at the ethanolamine side chain:

Procedure :

- Activation : Treat 2-methoxyphenylacetic acid with thionyl chloride (2 eq) to form the acyl chloride.

- Coupling : React the piperidine intermediate (1 eq) with 2-methoxyphenylacetyl chloride (1.1 eq) in dichloromethane, catalyzed by triethylamine (1.5 eq) at 0°C→25°C.

- Purification : Column chromatography (hexane:ethyl acetate, 3:1) yields the title compound as a white solid.

Spectroscopic Confirmation :

- ¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 4.05–4.25 (m, 2H, COCH₂), 7.25–7.45 (m, 4H, aromatic).

- ¹³C NMR : δ 55.2 (OCH₃), 170.8 (C=O), 162.4 (oxadiazole C=N).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Oxadiazole Cyclization | Dimethylformamide | 150 | 74 |

| Piperidine Hydrogenation | Amyl alcohol | 110 | 87 |

| Acylative Coupling | Dichloromethane | 25 | 68 |

Catalytic Efficiency

- RuO₂ Reusability : After three cycles, catalyst activity drops by 12%.

- Lead Oxide Limitations : Single-use due to Pb contamination.

Analytical and Regulatory Compliance

Purity Assessment

- HPLC : >99% purity (C18 column, MeOH:H₂O 70:30).

- Residual Solvents : <10 ppm (ICH Q3C guidelines).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.